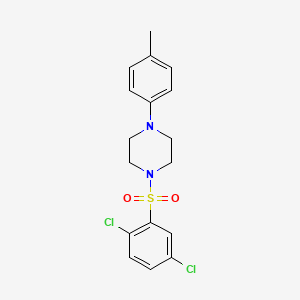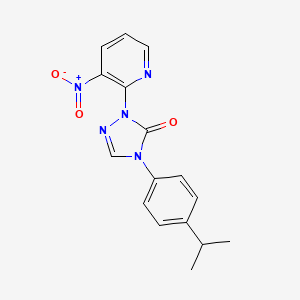
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine (DCPP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. DCPP is a piperazine derivative and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of pro-inflammatory cytokines. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been reported to increase acetylation levels of histones, which may contribute to its anti-inflammatory and anticancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine. One potential direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. Another direction is to explore its potential use in combination with other HDAC inhibitors for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine in vivo.
Conclusion:
In conclusion, 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It has been synthesized through various methods and has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. Further studies are needed to investigate its potential use in combination with other HDAC inhibitors for the treatment of various diseases.
Métodos De Síntesis
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized through various methods, including the reaction of 1,4-benzenediamine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylpiperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. These methods have been reported to yield 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine in moderate to good yields.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease due to its ability to bind to beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)20-8-10-21(11-9-20)24(22,23)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKAGMFOWSBLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2779044.png)
![(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2779045.png)

![Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2779047.png)

![N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2779051.png)
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)


![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)
![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)